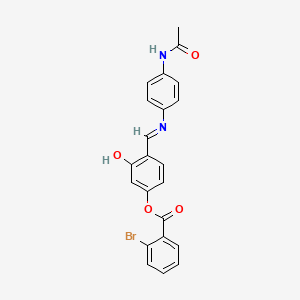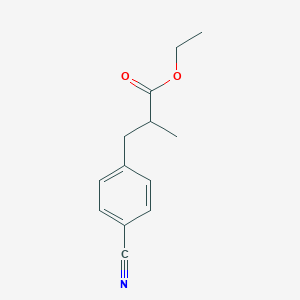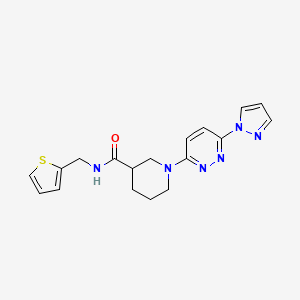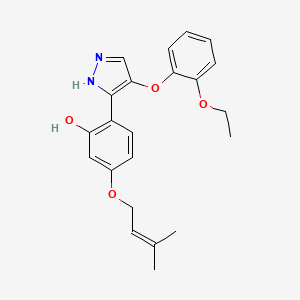![molecular formula C17H13N3O3S2 B2560253 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 923465-37-6](/img/structure/B2560253.png)
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would be quite complex. It would likely exhibit aromaticity due to the benzothiazole and thiophene rings, and the pyrrolidin-2-one moiety could introduce additional reactivity due to the presence of the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, its solubility could be affected by the polar carbonyl group and the nonpolar aromatic rings. Its melting and boiling points would likely be relatively high due to the size and complexity of the molecule .Scientific Research Applications
Antibacterial Activity
The synthesis and biological evaluation of N’-arylamides derived from this compound have been explored as potential antibacterial agents . Notably, compounds C3, C5, C9, C13-15, and C17 demonstrated promising activity against Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM. Among these, compound C13, which features a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against S. aureus strain NCIM 5022 (MIC = 13.0 μM). Furthermore, C13 displayed bactericidal activity against S. aureus ATCC 43300 .
Antitubercular Compounds
Recent synthetic developments have focused on benzothiazole-based antitubercular compounds. Although specific studies on this compound are limited, it falls within the broader context of benzothiazole derivatives investigated for their antitubercular activity. These molecules have been evaluated in vitro and in vivo, and their inhibitory concentrations have been compared with standard reference drugs .
Other Potential Applications
While the literature primarily emphasizes antibacterial and antitubercular properties, benzothiazole derivatives, including our compound of interest, have been associated with diverse biological activities:
Mechanism of Action
The mechanism of action of this compound is not clear without specific context. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be a reagent in a chemical reaction, future research could involve exploring its reactivity under various conditions and with various other reactants .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-13(9-20-14(22)5-6-15(20)23)19-16-10(7-8-24-16)17-18-11-3-1-2-4-12(11)25-17/h1-4,7-8H,5-6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNGKMPFNJBJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2560175.png)
![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2560177.png)
![1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone](/img/structure/B2560178.png)
![N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide](/img/structure/B2560180.png)


![3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2560186.png)
![2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid](/img/structure/B2560187.png)
![N-Methyl-N-[2-[1-(5-methyl-1,3-thiazol-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2560190.png)

